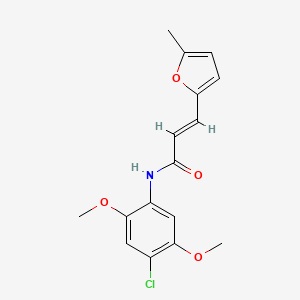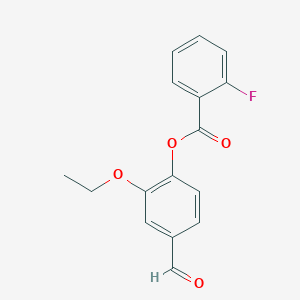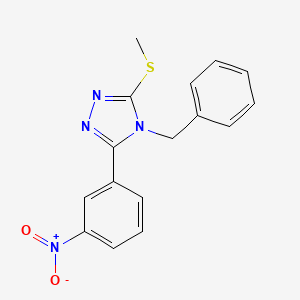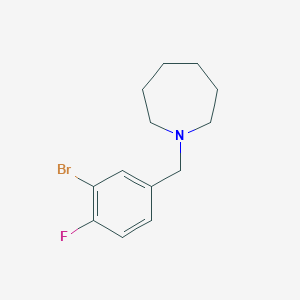
1-(3-bromo-4-fluorobenzyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-fluorobenzyl)azepane is a chemical compound that belongs to the class of azepanes. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-fluorobenzyl)azepane is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. It has also been reported to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4-fluorobenzyl)azepane has significant biochemical and physiological effects. It has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with mood regulation. The compound has also been shown to decrease the levels of cortisol, a stress hormone, which suggests its potential use in the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-bromo-4-fluorobenzyl)azepane in lab experiments include its high yield, ease of synthesis, and potential applications in medicinal chemistry. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 1-(3-bromo-4-fluorobenzyl)azepane. These include further investigation of its mechanism of action, its potential use in the treatment of neurological disorders, and the development of more potent analogs. Moreover, the compound can be further studied for its antimicrobial activity and potential use as a therapeutic agent for infectious diseases.
Conclusion:
In conclusion, 1-(3-bromo-4-fluorobenzyl)azepane is a chemical compound with potential applications in medicinal chemistry. Its synthesis method is simple and yields a high purity product. The compound has shown promising results in scientific research for its anticonvulsant, antidepressant, and anxiolytic activities. Further investigation is needed to fully understand its mechanism of action and potential side effects. The compound has several future directions for research, including its potential use in the treatment of neurological disorders and infectious diseases.
Méthodes De Synthèse
The synthesis of 1-(3-bromo-4-fluorobenzyl)azepane involves the reaction of 3-bromo-4-fluorobenzyl chloride with azepane in the presence of a base. The reaction takes place at room temperature and the yield of the product is high. The purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
1-(3-bromo-4-fluorobenzyl)azepane has shown potential applications in medicinal chemistry. It has been reported to exhibit anticonvulsant, antidepressant, and anxiolytic activities. Moreover, it has been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has also been tested for its antimicrobial activity and has shown promising results.
Propriétés
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-9-11(5-6-13(12)15)10-16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVLKVFSBXEMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5259950 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)
![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
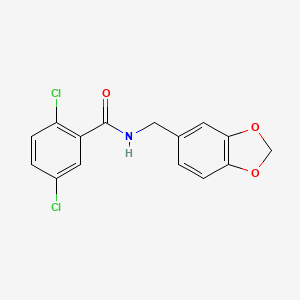
![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
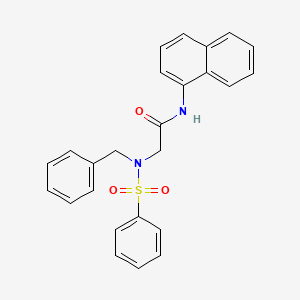
![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)
![4-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777751.png)
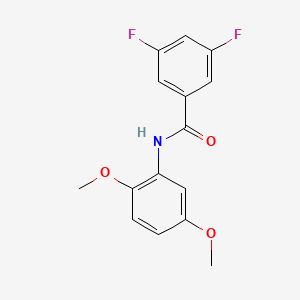
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
